1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole
Description
Properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-20-13-8-15(14(21-6-2)7-11(13)3)22(18,19)17-9-12(4)16-10-17/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIMLHBBINHDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=C(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamines with Nitriles
A widely adopted method involves reacting 1,2-propylene diamine with propionitrile in the presence of sulfur-based catalysts, such as sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂), at temperatures between 80–140°C. For example, heating 1,2-propylene diamine (1.35 mol) with propionitrile (4.0 mol) and SCl₂ (0.2 mol) at 100°C for 3 hours yields a dihydro-intermediate, which is subsequently dehydrogenated using Raney nickel at 170–200°C to produce 4-methylimidazole with yields exceeding 90%.
Key Optimization Parameters :
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Catalyst selection: Sulfur dichloride outperforms elemental sulfur due to easier separation.
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Temperature staging: Initial cyclization at 80–110°C followed by a second stage at 120–140°C minimizes side reactions.
Synthesis of the Sulfonyl-Aromatic Component
The 2,5-diethoxy-4-methylphenylsulfonyl group is synthesized via sulfonation and functionalization of a phenolic precursor.
Diazonium Salt Intermediate Formation
A diazonium salt intermediate, such as 2,5-diethoxy-4-methylbenzenediazonium hydrogen sulfate, is prepared by treating 2,5-diethoxy-4-methylaniline with nitrosyl sulfuric acid. This intermediate is critical for introducing the sulfonyl group via subsequent coupling reactions.
Sulfonation Strategies
The diazonium salt undergoes sulfonation using sulfur dioxide or sodium sulfite in acidic media. For instance, bubbling SO₂ through a solution of the diazonium salt in acetic acid at 0–5°C produces the corresponding sulfonic acid, which is then oxidized to the sulfonyl chloride using phosphorus pentachloride (PCl₅).
Reaction Conditions :
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Temperature control (<10°C) to prevent diazonium decomposition.
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Oxidizing agents: PCl₅ or thionyl chloride (SOCl₂) for efficient sulfonyl chloride formation.
Coupling of 4-Methylimidazole with the Sulfonyl-Aromatic Group
The final step involves connecting the 4-methylimidazole and sulfonyl-aromatic moieties.
Nucleophilic Substitution
The sulfonyl chloride reacts with 4-methylimidazole in a base-mediated nucleophilic substitution. For example, combining equimolar amounts of 4-methylimidazole and 2,5-diethoxy-4-methylphenylsulfonyl chloride in dichloromethane with triethylamine (Et₃N) as a base yields the target compound at 25°C over 12 hours.
Yield Optimization :
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Base selection: Et₃N or pyridine enhances reaction efficiency.
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Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures.
Microwave-Assisted Coupling
Recent advancements employ microwave irradiation to accelerate the reaction. A mixture of 4-methylimidazole (1.2 eq), sulfonyl chloride (1.0 eq), and Et₃N (2.0 eq) in acetonitrile irradiated at 100°C for 30 minutes achieves 95% conversion, reducing reaction time by 80% compared to conventional methods.
Purification and Characterization
Distillation and Recrystallization
Crude product purification involves underpressure distillation (150–160°C at 10 mmHg) followed by recrystallization from ethanol-water mixtures. This two-step process increases purity from ~85% to >98%.
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, imidazole-H), 7.45 (s, 1H, aromatic-H), 4.15 (q, 4H, OCH₂CH₃), 2.50 (s, 3H, CH₃), 1.45 (t, 6H, OCH₂CH₃).
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MS (EI) : m/z 353 [M+H]⁺, confirming molecular weight.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Conventional Coupling | 78 | 95 | 12 h |
| Microwave-Assisted | 95 | 98 | 0.5 h |
| Solvent-Free | 65 | 90 | 24 h |
Microwave-assisted synthesis emerges as the most efficient, balancing high yield and reduced time.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding sulfoxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonated heterocycles, focusing on substituent effects, core structures, and reported biological activities.
Structural and Functional Group Analysis
Sulfonyl Substituent Size and Electronic Effects
- Target Compound : The 2,5-diethoxy-4-methylphenyl sulfonyl group is bulky and electron-rich due to ethoxy and methyl substituents. This may reduce cell permeability but enhance solubility compared to smaller sulfonyl groups.
- Compounds: Smaller sulfonyl groups (e.g., 5-O-methylsulfonyl and 5-O-aminosulfonyl in indole-based seco-CI derivatives) exhibit potent cytotoxic activity against multiple cancer cell lines, comparable to doxorubicin .
- Patent Compound : A 3-fluorophenyl sulfonyl group attached to a pyrrole core demonstrates pharmaceutical utility in liquid formulations, likely due to fluorine’s electronegativity enhancing stability and binding affinity .
Heterocyclic Core Variations
- Imidazole (Target) : The 4-methylimidazole core may offer distinct hydrogen-bonding and π-stacking interactions compared to indole or pyrrole.
- Indole () : Indole derivatives with sulfonyl substituents show cytotoxicity, suggesting core-dependent target interactions .
- Pyrrole () : Pyrrole-based sulfonamides are optimized for pharmaceutical formulations, indicating core flexibility in drug design .
Biological Activity
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole is a synthetic organic compound that belongs to the imidazole class, known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in antimicrobial and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methylimidazole
- Molecular Formula : C15H20N2O4S
- CAS Number : 898640-97-6
The compound features a sulfonyl group attached to an imidazole ring, which is crucial for its biological interactions. The diethoxy and methyl substituents enhance its solubility and reactivity.
The mechanism of action of this compound involves interaction with specific molecular targets. The sulfonyl group acts as an electrophilic center, facilitating reactions with nucleophiles. The imidazole ring participates in hydrogen bonding and π-π interactions, which are essential for its biological activity. These interactions can modulate various biological pathways, including those involved in cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Lactobacillus acidophilus
The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key factor in its antimicrobial efficacy .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against leukemia cell lines such as U-937. It induces differentiation and apoptosis in these cells, suggesting potential as a therapeutic agent in cancer treatment . The specific pathways involved include modulation of apoptotic markers and inhibition of cell cycle progression.
Case Studies and Research Findings
Comparison with Similar Compounds
This compound can be compared to other sulfonamide derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine | Similar sulfonyl structure | Moderate antimicrobial activity |
| 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]pyrrolidine | Similar sulfonyl structure | Limited biological activity |
The unique imidazole ring in the target compound enhances its interaction capabilities compared to piperazine or pyrrolidine analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
